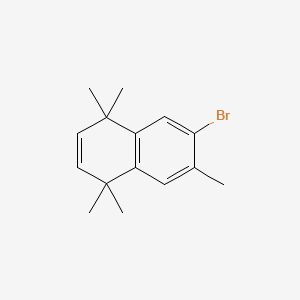
2-Bromo-1-ethoxy-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds often involves multi-step reactions starting from substituted benzenes. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds like 1-bromo-3-fluorobenzene have been investigated using spectroscopic methods and density functional theory (DFT) calculations. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring has been discussed, and the electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been analyzed . These studies provide a foundation for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of bromo-fluorobenzene compounds in chemical reactions is highlighted in several studies. For example, hydroxyl radicals react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions is important for radiochemical applications, and different methods for its synthesis have been examined . These insights into the reactivity of bromo-fluorobenzene compounds can be extrapolated to predict the behavior of this compound in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene compounds have been studied, including their spectroscopic characteristics and thermodynamic properties. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods. The thermodynamic properties such as standard heat capacities, standard entropies, and standard enthalpy changes at different temperatures were also calculated . These studies provide valuable information on the physical and chemical properties that could be expected for this compound.
Scientific Research Applications
Electrochemical Fluorination
2-Bromo-1-ethoxy-4-fluorobenzene's role in electrochemical fluorination processes has been investigated, especially in the context of halobenzenes. This research explored the mechanism and side reactions in the electrochemical fluorination of various halobenzenes, including 1-bromo-4-fluorobenzene (Horio et al., 1996).
Lithium-Ion Battery Additives
In the field of lithium-ion batteries, derivatives of this compound, specifically 4-bromo-2-fluoromethoxybenzene, have been studied as novel bi-functional electrolyte additives. This research highlights its potential in enhancing battery safety and performance (Zhang, 2014).
Radiochemical Synthesis
The compound has been examined for its utility in radiochemical syntheses, particularly in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a critical component for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).
Organic Synthesis
Research in organic chemistry has explored the synthesis of 1-Bromo-2-fluorobenzene, including methods and intermediate products. This synthesis process is important for creating various organic compounds (Rutherford & Redmond, 2003).
Radical Cation Formation
Studies have investigated the reactions of 1-bromo-2-fluorobenzene in aqueous solutions, particularly the formation of radical cations. This research is significant in understanding the chemical behavior and reactivity of such compounds (Mohan & Mittal, 1996).
Mechanism of Action
Target of Action
2-Bromo-1-ethoxy-4-fluorobenzene is a highly reactive fluorinated aromatic compound. Its primary targets are typically organic compounds with which it can undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways of the target molecules. The substitution reaction alters the structure of the target molecule, which can lead to changes in its function and the downstream effects in the biochemical pathway .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target molecules and the biochemical pathways they are involved in. By altering the structure of target molecules through electrophilic aromatic substitution, it can potentially influence various cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .
properties
IUPAC Name |
2-bromo-1-ethoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBFOLPVFBPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442768 | |
| Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326-69-2 | |
| Record name | 2-bromo-1-ethoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

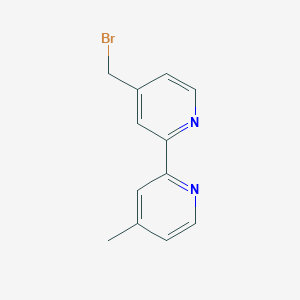
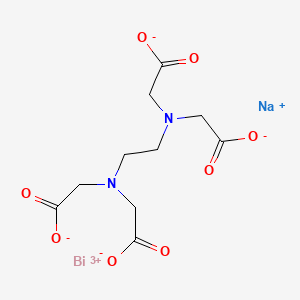




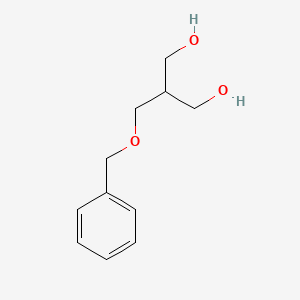
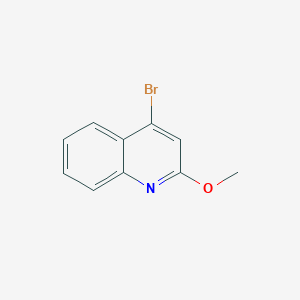
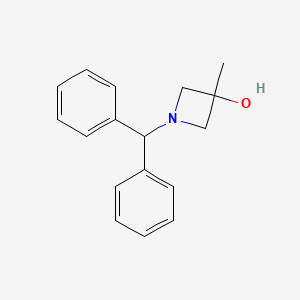
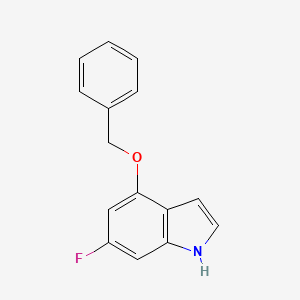

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

